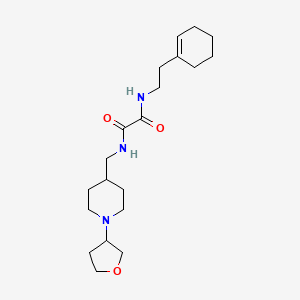
N-cyclopropyl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide” is a chemical compound with the molecular formula C11H12F2N2O .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
While the molecular weight and formula are known , other physical and chemical properties like melting point, boiling point, and density are not available .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
- PET Imaging for Hypoxia Detection: A study synthesized [18F]-labeled EF3 ([18F]-2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide), which is used as a marker for PET (Positron Emission Tomography) detection of hypoxia in tissues. This compound was prepared using a process that included coupling and oxidative [18F]-fluorodesulfurization, showing potential in radiopharmaceutical development (Josse et al., 2001).
Molecular Structure Analysis
- Crystal Structure Characterization: A related compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, was characterized, revealing its molecular structure and packing stabilized by various interactions. This study provides insight into the crystallographic aspects of similar acetamide derivatives (Sethusankar et al., 2002).
Corrosion Inhibition
- Industrial Applications in Corrosion Inhibition: Research on long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives demonstrated their effectiveness as corrosion inhibitors. These compounds showed promising results in protecting steel in acidic and mineral oil mediums, indicating potential industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial and Antibacterial Research
- Potential Antibacterial Agents: A study synthesized and evaluated various acetamide derivatives for their antibacterial activity against different bacteria, including S. aureus and E. coli. The research highlighted the potential of these compounds in developing new antibacterial agents (Desai et al., 2008).
- Antimicrobial Activity of Derivatives: Another study explored the antimicrobial activity of rhodanine-3-acetic acid derivatives, including acetamide derivatives. They showed activity against mycobacteria and Gram-positive bacteria, indicating their potential in antimicrobial therapy (Krátký et al., 2017).
Photochemical and Solar Cell Applications
- Photovoltaic Efficiency Modeling: A research focused on bioactive benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This study links acetamide derivatives to renewable energy research (Mary et al., 2020).
Analgesic and Anti-Inflammatory Research
- Analgesic and Anti-Inflammatory Properties: Research into the synthesis of acetamide hydrochlorides revealed their significant analgesic and anti-inflammatory effects. This suggests potential applications in developing new pain relief and anti-inflammatory drugs (Yusov et al., 2019).
Anticancer Research
- Anticancer Activity of Derivatives: Studies have synthesized and evaluated various acetamide derivatives for their potential anticancer activity. These include evaluations against human tumor cell lines, indicating the role of such compounds in cancer research and therapy (Devi et al., 2022).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c15-11-4-3-10(7-12(11)16)19-6-5-18(14(19)21)8-13(20)17-9-1-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROPRIFSXIDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)


![N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2409669.png)
![2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2409672.png)
![6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2409676.png)

![(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2409678.png)